molecular formula C14H19N3O4S B11009322 N-(2-methoxyethyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

N-(2-methoxyethyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

Cat. No.: B11009322
M. Wt: 325.39 g/mol
InChI Key: DDJKHYIBAGUCFG-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is an indole-based acetamide derivative characterized by a methylsulfonylamino substitution at the 4-position of the indole ring and a 2-methoxyethyl group attached to the acetamide nitrogen. The methylsulfonylamino group enhances electron-withdrawing properties, which may improve binding affinity to biological targets, while the 2-methoxyethyl chain likely contributes to solubility and pharmacokinetic stability.

Properties

Molecular Formula

C14H19N3O4S

Molecular Weight

325.39 g/mol

IUPAC Name

2-[4-(methanesulfonamido)indol-1-yl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C14H19N3O4S/c1-21-9-7-15-14(18)10-17-8-6-11-12(16-22(2,19)20)4-3-5-13(11)17/h3-6,8,16H,7,9-10H2,1-2H3,(H,15,18)

InChI Key

DDJKHYIBAGUCFG-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CN1C=CC2=C(C=CC=C21)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.

    Attachment of the Methylsulfonylamino Group: The methylsulfonylamino group can be introduced through sulfonamide formation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base.

    Acetylation: The final step involves acetylation of the indole derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

  • Therapeutic Potential: The compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its unique structure suggests possible interactions with biological targets such as enzymes and receptors involved in disease pathways.
  • Mechanism of Action: Preliminary studies indicate that it may inhibit specific enzymes linked to cancer progression and modulate signaling pathways like MAPK/ERK, which are crucial for cell proliferation and survival.

2. Enzyme Inhibition Studies:

  • The compound's methylsulfonyl group enhances its solubility and stability, making it a suitable candidate for enzyme inhibition studies targeting α-glucosidase and acetylcholinesterase, which are relevant in diabetes management and neurodegenerative diseases respectively.

3. Antioxidant Activity:

  • The hydroxyphenyl group within the compound is known for its antioxidant properties, suggesting that it may protect against oxidative stress-related damage in cells.

4. Materials Science:

  • Due to its unique chemical properties, N-(2-methoxyethyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can be utilized in the development of new materials, including polymers or coatings with enhanced performance characteristics.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • Anticancer Activity:
    • In vitro evaluations have shown that this compound exhibits significant cytotoxic effects against human tumor cell lines, indicating its potential as an anticancer therapeutic agent.
  • Enzyme Inhibition:
    • Research demonstrated that this compound effectively inhibits α-glucosidase activity, which could be beneficial in managing Type 2 diabetes by regulating blood glucose levels.
  • Oxidative Stress Protection:
    • The antioxidant properties were confirmed through assays measuring reactive oxygen species (ROS) levels in treated cells, suggesting a protective role against oxidative damage.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Ring

  • Compound 26 (): 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(methylsulfonyl)acetamide Key Differences: The methylsulfonyl group is attached to the acetamide nitrogen instead of the indole ring. The indole is substituted with a 4-chlorobenzoyl and 5-methoxy group. The methylsulfonyl group on the acetamide may alter hydrogen-bonding interactions compared to the target compound’s 2-methoxyethyl group .
  • Compound 31 (): 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide Key Differences: Features a trifluoromethylphenylsulfonyl group on the acetamide nitrogen. Implications: The trifluoromethyl group introduces strong electron-withdrawing effects and steric bulk, which may enhance target selectivity but reduce metabolic stability compared to the target compound’s smaller methylsulfonylamino substitution .

Acetamide Side Chain Modifications

  • Compound in : 2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2-methoxyethyl)acetamide Key Similarities: Shares the N-(2-methoxyethyl)acetamide moiety with the target compound. Key Differences: The indole ring has a 4-chlorobenzoyl and 2-methyl substitution instead of the methylsulfonylamino group.
  • Compound in : N-(2-methoxyethyl)-2-(7-methoxy-1H-indol-1-yl)acetamide Key Differences: Methoxy substitution at the 7-position of the indole rather than the 4-position. Implications: Positional isomerism significantly affects biological activity; the 7-methoxy group may alter binding orientation in target proteins compared to the 4-methylsulfonylamino group .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Indole Substitution Acetamide Substituent Molecular Weight Key Pharmacokinetic Property
Target Compound 4-(Methylsulfonylamino) 2-Methoxyethyl ~400 (estimated) Balanced solubility and stability
Compound 26 () 4-Chlorobenzoyl, 5-methoxy Methylsulfonyl 434.87 High lipophilicity
Compound 31 () 4-Chlorobenzoyl, 5-methoxy 4-Trifluoromethylphenyl 544.93 Enhanced selectivity, lower metabolic stability
Compound in 4-Chlorobenzoyl, 2-methyl 2-Methoxyethyl 416.53 Moderate potency, improved solubility

Biological Activity

N-(2-methoxyethyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C13H18N2O4S
  • Molecular Weight : 302.36 g/mol

This compound exhibits biological activity primarily through its interaction with various biological targets, including:

  • Mineralocorticoid Receptors : The compound has been identified as a mineralocorticoid receptor antagonist, which may contribute to its antihypertensive effects and potential use in treating conditions related to aldosterone excess .

Antimicrobial Activity

Research indicates that derivatives of similar indole compounds exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Properties

Preliminary studies suggest that compounds with indole structures can inhibit cancer cell proliferation. Indole derivatives have been shown to induce apoptosis in various cancer cell lines, indicating that this compound could be explored for its anticancer potential .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialIndole derivativesInhibition of bacterial growth
AnticancerIndole-based compoundsInduction of apoptosis
Mineralocorticoid Receptor AntagonismVarious indole derivativesReduction in blood pressure

Case Study: Anticancer Activity

A study focusing on the anticancer properties of related indole compounds found that they significantly inhibited the growth of breast cancer cells. The mechanism was attributed to the activation of apoptotic pathways, which could also be relevant for this compound .

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